![molecular formula C12H17NO2 B13013452 (cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13013452.png)
(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its unique three-dimensional configuration and significant pharmaceutical relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings (0.005 mol %) and yields high levels of diastereoselectivity . Another method involves palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production. The use of flow chemistry to generate diazo compounds and the optimization of catalyst loadings are key factors in improving the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions
(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the ethynyl group.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl diazoacetate, N-tosylhydrazones, and various catalysts such as dirhodium(II) and palladium. Reaction conditions often involve low catalyst loadings and specific temperature and pressure settings to achieve high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions typically yield 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .
Scientific Research Applications
(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is incorporated into drug candidates and lead compounds due to its potential therapeutic properties.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 3-azabicyclo[3.1.0]hexane derivatives, such as:
- 3-azabicyclo[3.1.0]hexane-6-carboxylate
- N-Boc-2,5-dihydropyrrole
- CP-866,087
Uniqueness
(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl and ethynyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-12-6-9(12)7-13(8-12)10(14)15-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-,12+/m1/s1 |
InChI Key |
AGKAYQWMUSFFPK-SKDRFNHKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)C#C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


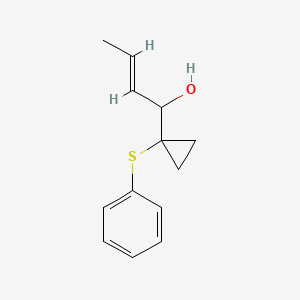
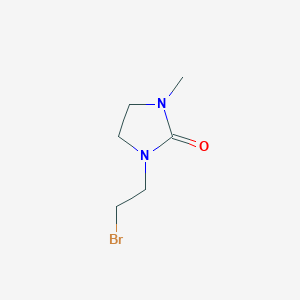


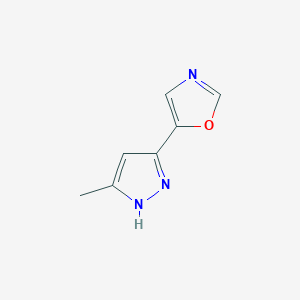
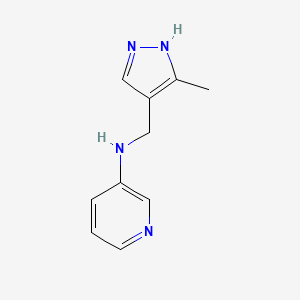

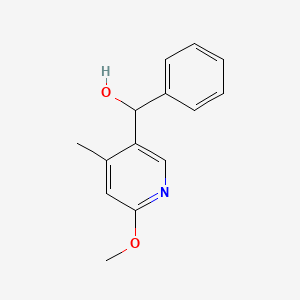
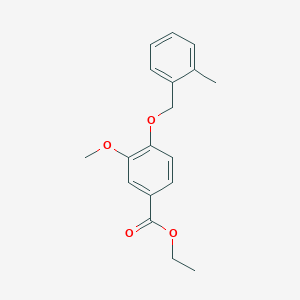
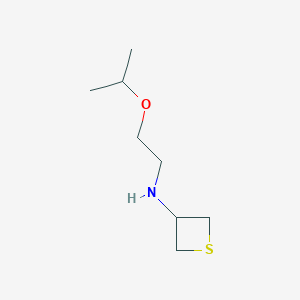
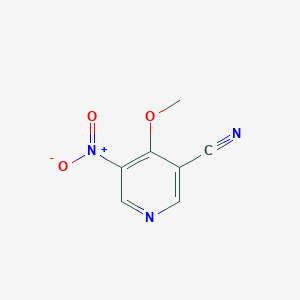
![Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13013440.png)


